5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine
Overview
Description
5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine is an organic compound with the molecular formula C7H6ClN3. It is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its significant applications in medicinal chemistry and material science due to its unique structural properties .
Mechanism of Action
Mode of Action
5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine interacts with PI3Kδ, inhibiting its activity . This interaction results in changes in the signaling pathways regulated by PI3Kδ, affecting various cellular functions .
Biochemical Pathways
The inhibition of PI3Kδ affects the phosphatidylinositol signaling pathway . This pathway plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Result of Action
The inhibition of PI3Kδ by this compound can lead to a decrease in the differentiation, proliferation, migration, and survival of immune cells . This can have potential therapeutic effects in conditions where these processes are dysregulated, such as in inflammatory and autoimmune diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . Other factors such as pH, presence of other substances, and physiological conditions can also affect the compound’s action.
Biochemical Analysis
Biochemical Properties
5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine has been identified as a potential inhibitor of the PI3Kδ isoform, a member of the class I PI3K family . This family of lipid kinases performs the phosphorylation reaction of the hydroxyl group at the 3-position of the phosphatidylinositol ring . The overactivity of PI3Kδ can cause cellular dysfunctions in many human disorders, including inflammatory and autoimmune diseases .
Cellular Effects
The cellular effects of this compound are primarily related to its inhibitory action on the PI3Kδ isoform . This inhibition can affect the differentiation, proliferation, migration, and survival of immune cells . Detailed studies on the effects of this compound on various types of cells and cellular processes are still needed.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the PI3Kδ isoform . By inhibiting this enzyme, it can potentially alter the phosphorylation of the phosphatidylinositol ring, thereby affecting the signaling pathways regulated by this molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine typically involves the reaction of pyrazolo[1,5-a]pyrimidine with methyl ketone to form pyrazolo[1,5-a]pyrimidin-2-one. This intermediate is then reacted with copper(I) chloride (CuCl) to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through controlled reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, although specific conditions and reagents are less frequently documented.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under mild to moderate temperatures.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[1,5-a]pyrimidines, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of materials with specific photophysical properties
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine
- 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine
Uniqueness
5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with tailored biological and material properties .
Properties
IUPAC Name |
5-chloro-2-methylpyrazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-4-7-9-6(8)2-3-11(7)10-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBYPOBAHXWIFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC(=NC2=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677472 | |
Record name | 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189116-36-7 | |
Record name | 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=189116-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.